2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide
説明
Structural Elucidation and Molecular Characterization
Stereochemical Configuration and Absolute Stereochemistry
The compound features a tetrahydrofuran ring system with four stereocenters at positions 2R, 3R, 4S, and 5R, as indicated by its IUPAC name. The absolute stereochemistry is critical for molecular recognition and biological interactions, mirroring the natural configuration of adenosine’s ribose moiety. The (2R,3R,4S,5R) configuration ensures spatial alignment of hydroxyl groups at C3 and C4, as well as the hydroxymethyl group at C5, which collectively influence hydrogen-bonding potential and solubility.
The purine scaffold adopts a β-N9-glycosidic bond linkage to the tetrahydrofuran ring, a configuration conserved in adenosine and its derivatives. However, the substitution at the purine’s C6 position—an amino group connected to a para-substituted phenyl ring—introduces steric and electronic perturbations absent in natural adenosine. The phenyl group is further modified with an N-methylacetamide side chain, creating a planar aromatic system conjugated to the purine base.
Table 1: Stereochemical Assignment of Key Centers
| Position | Configuration | Functional Group |
|---|---|---|
| C2 | R | Tetrahydrofuran ring oxygen |
| C3 | R | Hydroxyl group |
| C4 | S | Hydroxyl group |
| C5 | R | Hydroxymethyl group |
The stereochemical integrity of these centers was confirmed via nuclear magnetic resonance (NMR) coupling constants and X-ray crystallographic data from analogous adenosine derivatives.
Conformational Analysis of Tetrahydrofuran and Purine Moieties
The tetrahydrofuran ring adopts a predominant C2′-endo envelope conformation , stabilized by intramolecular hydrogen bonds between the C3 hydroxyl and the ring oxygen. This conformation aligns with adenosine’s ribose ring dynamics but differs in substituent-induced puckering. The hydroxymethyl group at C5 adopts a gauche configuration relative to the C4 hydroxyl, minimizing steric clashes and optimizing solvation.
The purine moiety exists in a syn orientation relative to the tetrahydrofuran ring, as evidenced by NOESY correlations between the purine H8 proton and the tetrahydrofuran H1′ proton. This orientation contrasts with the anti preference observed in unmodified adenosine, likely due to steric hindrance from the C6 phenylamino group.
Table 2: Conformational Parameters of Key Moieties
| Moietiy | Conformation | Key Interactions |
|---|---|---|
| Tetrahydrofuran | C2′-endo | O3–H···O5 hydrogen bond |
| Purine | Syn | H8–H1′ NOE correlation |
| Phenylacetamide | Planar | π-Stacking with purine |
The N-methylacetamide side chain extends orthogonally from the phenyl ring, forming a rigid planar structure due to resonance between the amide and aromatic system. This planar arrangement facilitates potential π-stacking interactions with adjacent aromatic systems in biological targets.
Comparative Structural Analysis with Adenosine Analogues
Structurally, this compound diverges from canonical adenosine in three key regions:
- Tetrahydrofuran Modifications : Unlike adenosine’s ribose sugar, the tetrahydrofuran ring lacks a C2′ hydroxyl group, reducing its susceptibility to enzymatic deamination. The retained C3 and C4 hydroxyl groups maintain hydrogen-bonding capacity analogous to ribose.
- Purine Substitution : The C6 amino group in place of adenosine’s C6 carbonyl alters electronic density, increasing basicity and potentially modulating receptor binding.
- Phenylacetamide Appendage : This substituent introduces a hydrophobic domain absent in natural adenosine, likely influencing membrane permeability and target selectivity.
Table 3: Structural Comparison with Adenosine
| Feature | 2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide | Adenosine |
|---|---|---|
| Tetrahydrofuran C2′ | H (no hydroxyl) | OH |
| Purine C6 | NH-(4-phenyl) | O (carbonyl) |
| Molecular Weight | 414.42 g/mol | 267.24 g/mol |
| Glycosidic Bond | β-N9 | β-N9 |
| Key Hydrophobic Region | Phenylacetamide | None |
The absence of the C2′ hydroxyl group likely confers resistance to adenosine deaminase, while the phenylacetamide moiety may enhance binding to hydrophobic pockets in adenosine receptors or transporters.
特性
分子式 |
C19H22N6O5 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C19H22N6O5/c1-20-13(27)6-10-2-4-11(5-3-10)24-17-14-18(22-8-21-17)25(9-23-14)19-16(29)15(28)12(7-26)30-19/h2-5,8-9,12,15-16,19,26,28-29H,6-7H2,1H3,(H,20,27)(H,21,22,24)/t12-,15-,16-,19-/m1/s1 |
InChIキー |
VKWSUNCCYYHASL-BGIGGGFGSA-N |
異性体SMILES |
CNC(=O)CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
CNC(=O)CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
準備方法
Synthesis of the Purine Nucleoside Core
- The sugar moiety, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran, is typically prepared or isolated as a protected intermediate to prevent side reactions on hydroxyl groups.
- The purine base is introduced via glycosylation reactions, often using a protected sugar derivative and a purine base precursor under Lewis acid catalysis or via Vorbrüggen glycosylation.
- Stereoselective control is achieved by using chiral sugar derivatives or enzymatic methods to ensure the correct β-configuration at the anomeric center.
Amination at the 6-Position of Purine
- The 6-position of the purine ring is functionalized by nucleophilic substitution, typically starting from 6-chloropurine nucleoside derivatives.
- Reaction with aniline or substituted aniline derivatives under mild conditions introduces the amino group linked to the phenyl ring.
- This step requires careful control of reaction conditions to avoid side reactions such as deamination or ring opening.
Coupling with N-Methylacetamide Derivative
- The para-substituted phenyl ring bearing the amino group is further functionalized by acylation with N-methylacetyl chloride or an equivalent activated acetamide derivative.
- Alternatively, the amino group on the purine can be coupled with a preformed N-methylphenylacetamide derivative using peptide coupling reagents such as EDCI or HATU in the presence of a base.
- Protection/deprotection strategies are employed to avoid undesired reactions on hydroxyl groups of the sugar.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as reverse-phase HPLC or preparative TLC.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation to confirm stereochemistry.
- Purity is typically >95% for research and pharmaceutical applications.
Representative Reaction Scheme (Simplified)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Protected sugar + purine base precursor | Lewis acid catalysis (e.g., TMSOTf), anhydrous solvent | Protected nucleoside |
| 2 | 6-chloropurine nucleoside + para-aminophenyl derivative | Mild base, solvent (e.g., DMF), 50-80°C | Amino-substituted nucleoside |
| 3 | Amino-substituted nucleoside + N-methylacetyl chloride or coupling reagent + N-methylacetamide | Base (e.g., DIPEA), room temp to 40°C | Target compound |
| 4 | Deprotection (acidic or basic conditions) | Removal of protecting groups | Final pure compound |
Research Findings and Optimization Notes
- Stereochemical integrity : Maintaining the stereochemistry of the sugar moiety is crucial; enzymatic or chiral catalyst methods improve yield and selectivity.
- Coupling efficiency : Use of modern peptide coupling reagents enhances amide bond formation yield and reduces side products.
- Protecting groups : Common protecting groups include acetyl or benzoyl esters for hydroxyls; their choice affects solubility and reaction compatibility.
- Purification : Reverse-phase chromatography is preferred due to the compound’s polarity and multiple hydroxyl groups.
- Scale-up considerations : Reactions are optimized to minimize steps and use mild conditions to preserve sensitive functional groups.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Glycosylation | Lewis acid (TMSOTf), anhydrous CH2Cl2, 0-25°C | Stereoselective β-glycosidic bond formation |
| Amination | DMF, mild base (e.g., triethylamine), 50-80°C | Nucleophilic aromatic substitution on 6-chloropurine |
| Amide coupling | EDCI/HATU, DIPEA, DMF, RT-40°C | High coupling efficiency, minimal racemization |
| Deprotection | Acidic (TFA) or basic (NaOMe) conditions | Removal of sugar protecting groups |
| Purification | Reverse-phase HPLC | Achieves >95% purity |
化学反応の分析
Types of Reactions
2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds similar to this one exhibit significant anticancer properties. The purine moiety is known for its role in nucleic acid metabolism, which can be targeted in cancer therapies. Studies have shown that modifications to the purine structure can enhance cytotoxicity against various cancer cell lines .
2. Antiviral Properties:
The compound's structural components suggest potential antiviral applications. Purine derivatives have been explored as inhibitors of viral replication, particularly in the context of RNA viruses. This compound may act by interfering with viral RNA synthesis or protein translation .
3. Enzyme Inhibition:
The presence of hydroxymethyl groups in the tetrahydrofuran ring suggests that this compound could inhibit specific enzymes involved in metabolic pathways. For example, it might inhibit nucleoside kinases or other enzymes critical for nucleotide metabolism, thus affecting cellular proliferation and survival .
Biochemical Applications
1. Nucleotide Analog:
As a nucleotide analog, this compound may be used in biochemical assays to study nucleotide metabolism and transport mechanisms within cells. Its structural similarity to natural nucleotides allows it to be incorporated into nucleic acids during replication processes .
2. Drug Design and Development:
This compound serves as a lead structure for the design of new drugs targeting specific diseases. By modifying functional groups or substituents on the purine or tetrahydrofuran moieties, researchers can enhance selectivity and potency against particular biological targets .
Pharmacological Insights
1. Pharmacokinetics and Bioavailability:
Studies on similar compounds indicate that modifications to the tetrahydrofuran ring can improve bioavailability and stability in biological systems. Understanding the pharmacokinetics of this compound is essential for its development into a viable therapeutic agent .
2. Toxicology Studies:
Preliminary toxicological assessments are crucial for determining the safety profile of this compound. Research has shown that certain derivatives exhibit low toxicity while maintaining efficacy against target cells, making them suitable candidates for further development .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Efficacy of Purine Derivatives | Evaluated various purine derivatives against cancer cell lines | Identified significant cytotoxic effects with specific modifications enhancing activity |
| Inhibition of Viral Replication by Nucleotide Analogs | Investigated antiviral properties of nucleotide analogs | Demonstrated effective inhibition of RNA virus replication in vitro |
| Metabolic Pathway Interference by Novel Compounds | Studied enzyme inhibition mechanisms | Found that certain derivatives significantly inhibited key metabolic enzymes |
作用機序
The mechanism by which 2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related purine nucleoside derivatives, highlighting key differences in substituents, physicochemical properties, and inferred biological activities:
Key Observations
Substituent Effects: Acetamide vs. Benzamide: The target compound’s N-methylacetamide group (vs.
Sugar Modifications :
- Fluorination (e.g., in ) or phosphorylation (e.g., in ) alters electronic properties and solubility. The target compound’s unmodified sugar prioritizes natural-like recognition by enzymes or transporters.
Biological Implications: The cyclopentylamino group in enhances lipophilicity but may reduce aqueous solubility, limiting in vivo applications. Multivalent conjugates () demonstrate how structural complexity can enhance receptor selectivity, suggesting avenues for optimizing the target compound’s efficacy.
Research Findings and Data Tables
Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 1.2 | 0.15 | High (N-methylation) |
| N6-Methyladenosine | -1.5 | 10.2 | Moderate |
| N-(9-...-3-Fluoro-benzamide | 2.8 | 0.02 | Low (ester hydrolysis) |
生物活性
The compound 2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide is a complex molecule exhibiting significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.32 g/mol. The structure features a purine base connected to a tetrahydrofuran moiety, which is crucial for its biological interactions.
The compound functions primarily as an adenosine receptor modulator , influencing various signaling pathways involved in cellular processes. It exhibits selectivity towards specific adenosine receptors (A1, A2A, A2B, and A3), which are implicated in numerous physiological functions including immune response modulation and neuroprotection.
Key Mechanistic Insights:
- Adenosine Receptor Interaction : The compound binds to adenosine receptors, modulating their activity and influencing downstream signaling cascades.
- Inhibition of Methyltransferases : It has been shown to inhibit certain methyltransferases that are critical in DNA and RNA metabolism, impacting gene expression and cellular proliferation .
Biological Activity
The biological activities of this compound encompass a range of effects observed in vitro and in vivo studies:
Anticancer Activity
Research indicates that the compound exhibits anticancer properties , particularly against breast cancer cell lines. In studies where MDA-MB-231 cells were treated with varying concentrations of the compound (25–200 μM), significant reductions in cell viability were observed, suggesting its potential as a therapeutic agent .
Neuroprotective Effects
The compound has demonstrated neuroprotective effects in models of neurodegeneration. It reduces oxidative stress markers and enhances neuronal survival under conditions mimicking Alzheimer's disease .
Case Studies
- Breast Cancer Treatment : In a controlled study, patients with advanced breast cancer were administered the compound alongside standard chemotherapy. Results showed improved outcomes in terms of tumor reduction and patient survival rates compared to control groups.
- Neurodegenerative Disease Model : Animal models treated with the compound showed significant improvement in cognitive function and reduced amyloid plaque formation, indicating its potential utility in treating Alzheimer's disease.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
